tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide
CAS No.: 2098038-69-6
Cat. No.: VC3119494
Molecular Formula: C7H13N3O
Molecular Weight: 155.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098038-69-6 |
|---|---|
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.2 g/mol |
| IUPAC Name | 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboximidamide |
| Standard InChI | InChI=1S/C7H13N3O/c8-7(9)10-1-5-3-11-4-6(5)2-10/h5-6H,1-4H2,(H3,8,9) |
| Standard InChI Key | KXMVOCAWAIDJHU-UHFFFAOYSA-N |
| SMILES | C1C2COCC2CN1C(=N)N |
| Canonical SMILES | C1C2COCC2CN1C(=N)N |
Introduction
Chemical Identity and Structural Features
Tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide represents a complex organic compound with a distinctive structure combining a fused furo-pyrrole ring system with a carboximidamide functional group. This section details its chemical identification parameters and structural characteristics.
Chemical Identification
The compound is defined by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 2098038-69-6 |
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.2 g/mol |
| IUPAC Name | 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboximidamide |
| Standard InChI | InChI=1S/C7H13N3O/c8-7(9)10-1-5-3-11-4-6(5)2-10/h5-6H,1-4H2,(H3,8,9) |
| Standard InChIKey | KXMVOCAWAIDJHU-UHFFFAOYSA-N |
| SMILES | C1C2COCC2CN1C(=N)N |
| PubChem Compound ID | 121202058 |
Table 1: Chemical identification parameters of tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide
Structural Analysis
The core structure of tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide features a bicyclic system comprising fused tetrahydrofuran and pyrrolidine rings. The numbering convention in the name indicates that the fusion occurs between positions 3 and 4 of the furan ring and position c of the pyrrole structure.
The carboximidamide group (C(=NH)NH₂) is attached to the nitrogen atom of the pyrrolidine ring, introducing an amidine functionality to the molecule. This functional group consists of a carbon atom double-bonded to one nitrogen and single-bonded to another amino group, creating a structure with potential for hydrogen bonding and basic properties.
The compound belongs to a broader class of partially saturated heterocycles, specifically the hexahydro-furo[3,4-c]pyrrole family. The parent scaffold without the carboximidamide group is hexahydro-1H-furo[3,4-c]pyrrole, which has a molecular weight of 113.16 g/mol .
Physical and Chemical Properties
Chemical Reactivity
The carboximidamide functional group is expected to exhibit basic properties, potentially enabling salt formation with acids. This group can participate in various reactions:
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Hydrogen bonding interactions due to the NH and NH₂ moieties
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Potential for coordination with metals through the nitrogen atoms
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Nucleophilic character at the nitrogen atoms
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Possible hydrolysis under acidic or basic conditions
The fused bicyclic core likely provides conformational rigidity, which may influence the reactivity patterns of the functional groups attached to it.
Current Research Status and Availability
Research Gaps and Future Directions
Significant knowledge gaps exist regarding tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide:
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Comprehensive physical data, including detailed spectroscopic characterization
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Efficient and reproducible synthetic routes
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Chemical reactivity profile under various conditions
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Biological activity screening
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Structure-activity relationships in comparison with structural analogs
Future research directions could include:
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Development of optimized synthetic procedures
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Comprehensive characterization of physical and chemical properties
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Investigation of potential applications in medicinal chemistry or materials science
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Preparation and evaluation of structural analogs to establish structure-activity relationships
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Computational studies to predict properties and potential interactions with biological targets
Comparative Analysis with Related Structures
To better understand tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide, it is valuable to compare it with structurally related compounds.
Comparison with Hexahydro-1H-furo[3,4-c]pyrrole
Hexahydro-1H-furo[3,4-c]pyrrole represents the parent scaffold without the carboximidamide group . This compound has a simpler structure with the following characteristics:
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| CAS Number | 60889-32-9 |
| Synonyms | 3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole |
Table 2: Chemical parameters of the parent hexahydro-1H-furo[3,4-c]pyrrole scaffold
The absence of the carboximidamide group in this parent compound would result in significant differences in hydrogen bonding capabilities, basicity, and potential for molecular recognition.
Comparison with Furo[3,2-b]pyrrole Derivatives
The furo[3,2-b]pyrrole system differs from furo[3,4-c]pyrrole in the positioning of the ring fusion. In the literature, there are more reports on the synthesis and properties of furo[3,2-b]pyrrole derivatives compared to furo[3,4-c]pyrrole compounds .
For example, carboxhydrazides derived from furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized and used as ligands for copper, cobalt, and nickel complexes . These compounds were prepared by reacting substituted furo[3,2-b]pyrrole-5-carboxhydrazides with 4-oxo-4H-chromene-2-carboxaldehyde in the presence of 3-methyl-benzenesulfonic acid in ethanol .
The different fusion pattern in these isomeric systems likely influences their conformational properties, electronic distribution, and reactivity patterns.
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